molecular formula C20H23N3O5S B2449749 N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-04-9

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2449749
CAS RN: 852141-04-9
M. Wt: 417.48
InChI Key: LMXNMHUVOCJBSK-UHFFFAOYSA-N
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Description

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structures

    The compound has been synthesized and its crystal and molecular structures determined by various methods including elemental analyses, IR, NMR, and single-crystal X-ray diffraction. Molecular geometries were calculated using density functional methods, with a focus on molecular electrostatic potential maps and frontier molecular orbitals (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

  • One-Pot Synthesis and Spectral Correlations

    A one-pot synthesis method involving solvent-free microwave irradiation was developed for N-acetyl pyrazoles. The infrared spectral frequencies and NMR chemical shifts of these compounds were analyzed and correlated with substituent constants (Thirunarayanan & Sekar, 2016).

  • Solvent-Free Cyclization and Acetylation

    The compound was synthesized using a solvent-free cyclization cum acetylation method. The yield of N-acetyl pyrazole derivatives was over 75%, and the compounds were characterized by spectral data (Thirunarayanan & Ravi, 2013).

Biological Applications

  • Anti-Inflammatory and Antimicrobial Evaluation

    Novel derivatives containing urea, thiourea, and sulfonamide moieties were prepared and screened for anti-inflammatory and antimicrobial activities. Some compounds showed promising activity against pro-inflammatory cytokines and pathogenic bacteria and fungi (Keche et al., 2012).

  • Cyclooxygenase-2 (COX-2) Inhibition

    The methanesulfonamide group's effect on COX-2 inhibitory activity was studied. The group's placement at specific positions on the 1,5-diarylpyrazole structure yielded potent COX-2 inhibitors (Singh et al., 2004).

  • Search for Nitric Oxide Donor Anti-Inflammatory Agents

    Synthesis and evaluation of compounds as anti-inflammatory agents revealed significant activity, comparable to celecoxib. The most effective compound was identified through this study (Abdellatif, Moawad, & Knaus, 2014).

  • Molecular Conformation and Hydrogen Bonding

    The crystal structure of related compounds was analyzed, revealing variations in molecular conformation and hydrogen bonding patterns, providing insights into the structural properties of these compounds (Butcher et al., 2012).

properties

IUPAC Name

N-[4-[2-acetyl-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-13(24)23-18(16-6-5-7-19(27-2)20(16)28-3)12-17(21-23)14-8-10-15(11-9-14)22-29(4,25)26/h5-11,18,22H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXNMHUVOCJBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1-acetyl-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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